molecular formula C9H13N B126951 4-Isopropylaniline CAS No. 99-88-7

4-Isopropylaniline

Cat. No.: B126951
CAS No.: 99-88-7
M. Wt: 135.21 g/mol
InChI Key: LRTFPLFDLJYEKT-UHFFFAOYSA-N
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Description

4-Isopropylaniline, also known as para-isopropylaniline, is an organic compound with the molecular formula C9H13N. It is a substituted aniline carrying an isopropyl group at the para position. This compound is a clear pale brown to red-brown liquid and is known for its use as an intermediate in the synthesis of various chemicals, including pharmaceuticals and pesticides .

Mechanism of Action

Target of Action

4-Isopropylaniline, also known as p-Aminocumene or Cumidine , is primarily used as a metabolite of the phenylurea herbicide isoproturon . Its primary target is the enzyme responsible for the hydroamination of phenylacetylene .

Mode of Action

The compound interacts with its target enzyme by serving as a substrate for the hydroamination process . This interaction results in the conversion of phenylacetylene to a different compound through the addition of an amino group .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the metabolic pathway of the herbicide isoproturon . The downstream effects of this interaction include the degradation of isoproturon, thereby reducing its herbicidal activity .

Pharmacokinetics

It is known that the compound is insoluble in water , which may affect its absorption and distribution in the body. Its molecular weight of 135.21 and its lipophilic nature (logP = 2.49 ) suggest that it may be absorbed through lipid membranes. The compound’s bioavailability would be influenced by these factors.

Result of Action

The primary molecular effect of this compound’s action is the hydroamination of phenylacetylene . On a cellular level, this could lead to changes in the metabolic processes involving phenylacetylene.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its insolubility in water Additionally, it is sensitive to light , which means its stability and efficacy could be reduced upon exposure to light. The compound’s boiling point of 226-227°C and flash point of 92°C also suggest that it may be volatile at high temperatures, potentially affecting its stability and action.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isopropylaniline can be synthesized through the reduction of 4-nitroisopropylbenzene. This reduction can be achieved using iron powder or by catalytic hydrogenation to minimize pollution . Another method involves the reaction of benzene with isopropanol in the presence of a basic catalyst such as potassium hydroxide. The reaction mixture is then distilled to purify the product .

Industrial Production Methods: In industrial settings, this compound is typically produced by the catalytic hydrogenation of 4-nitroisopropylbenzene. This method is preferred due to its efficiency and lower environmental impact compared to other reduction methods .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Iron powder or catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products:

Scientific Research Applications

4-Isopropylaniline has several applications in scientific research:

Comparison with Similar Compounds

  • 4-tert-Butylaniline
  • 4-Ethylaniline
  • 4-Butylaniline
  • 4-Pentylaniline

Comparison: 4-Isopropylaniline is unique due to the presence of the isopropyl group at the para position, which influences its chemical reactivity and physical properties. Compared to other similar compounds, it has distinct applications and reactivity patterns, making it valuable in specific industrial and research contexts .

Properties

IUPAC Name

4-propan-2-ylaniline
Source PubChem
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InChI

InChI=1S/C9H13N/c1-7(2)8-3-5-9(10)6-4-8/h3-7H,10H2,1-2H3
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InChI Key

LRTFPLFDLJYEKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
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DSSTOX Substance ID

DTXSID20243932
Record name Cumidine
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Molecular Weight

135.21 g/mol
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Physical Description

Liquid; [Merck Index] Clear dark red liquid; [Sigma-Aldrich MSDS]
Record name 4-Isopropylaniline
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CAS No.

99-88-7
Record name 4-Isopropylaniline
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Record name CUMIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Isopropylaniline
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